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CAS No.: 1412902-50-1
Cat. No.: B3016683
Get Quote
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Executive Summary

5-lodo-2-methylthiazole (CAS: 1412902-50-1) is a halogenated heteroaromatic scaffold
widely utilized in drug discovery and materials science.[1] Characterized by a thiazole ring
substituted with a methyl group at the C2 position and an iodine atom at the C5 position, this
molecule serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions.
Its structural integrity and electronic properties make it an ideal precursor for synthesizing
complex bioactive agents, including COX-1 inhibitors and anticancer therapeutics.

Molecular Architecture & Electronic Properties
Structural Specifications

The thiazole core is a five-membered planar aromatic ring containing sulfur (position 1) and
nitrogen (position 3). The regiochemistry of 5-iodo-2-methylthiazole is defined by the specific
placement of substituents that modulate its reactivity.
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Property Data

CAS Number 1412902-50-1

IUPAC Name 5-lodo-2-methyl-1,3-thiazole

Molecular Formula CaH4INS

Molecular Weight 225.05 g/mol

SMILES CC1=NC=C(l)S1

InChl Key INChl=1S/C4H4INS/c1-4-5-2-3(6)7-4/h2H,1H3
Appearance Pale yellow solid or liquid (depending on

purity/temp)

Predicted LogP

~2.1 (Lipophilic character due to lodine)

Electronic Distribution & Regioselectivity

e C2 Position (Methyl): The methyl group at C2 is slightly electron-donating via

hyperconjugation, stabilizing the ring. The C2-methyl protons are relatively acidic (

in DMSO), allowing for lateral lithiation under specific conditions.

e C5 Position (lodine): The C5 position in thiazoles is naturally the most nucleophilic site,

prone to electrophilic aromatic substitution (SEAr). Once iodinated, the C-lI bond becomes a

highly reactive handle for oxidative addition by transition metals (Pd, Cu), significantly more

reactive than the corresponding bromide or chloride.

o C4 Position: This position remains unsubstituted in this molecule, providing a site for

potential C-H activation or steric differentiation.

Structural Visualization

The following diagram illustrates the numbering scheme and connectivity of the molecule.
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Fig 1. Connectivity and Numbering of 5-lodo-2-methylthiazole

Click to download full resolution via product page

Synthetic Pathways[6][7][8]

The synthesis of 5-iodo-2-methylthiazole typically involves the direct electrophilic iodination of
the commercially available 2-methylthiazole. The C5 position is the preferred site for
electrophilic attack due to the electronic enrichment from the sulfur atom and the directing
effect of the ring system.

Primary Route: Electrophilic lodination with NIS

The most robust laboratory scale method utilizes N-iodosuccinimide (NIS) in a polar aprotic
solvent or acetic acid. This method avoids the harsh conditions of molecular iodine (

) and strong oxidants, offering higher regioselectivity.

Reaction Scheme:

Mechanistic Insight[7][8][9]

o Activation: The acid catalyst (AcOH or TFA) activates NIS, increasing the electrophilicity of
the iodine species (

equivalent).

e Attack: The
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-electrons at the C5 position of the thiazole ring attack the electrophilic iodine.

o Deprotonation: Loss of a proton restores aromaticity, yielding the 5-iodo product.

2-Methylthiazole
(Precursor)

N-lodosuccinimide (NIS) }---=="""""
+ AcOH/CHCI3

Fig 2. Synthetic Pathway via Electrophilic Aromatic Substitution
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Reactivity Profile & Applications

The utility of 5-iodo-2-methylthiazole lies in the labile C-I bond. It is a "privileged intermediate”
for Palladium-catalyzed cross-coupling reactions.

Key Transformations

e Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form 5-aryl-2-
methylthiazoles. This is crucial for extending the carbon skeleton in drug design.

e Sonogashira Coupling: Coupling with terminal alkynes to introduce rigidity and conjugation.
» Heck Reaction: Olefination at the C5 position.

e Negishi Coupling: Use of organozinc reagents for sensitive functional group tolerance.

Medicinal Chemistry Applications

The thiazole moiety is a bioisostere for pyridine and benzene rings, often improving metabolic
stability and solubility.

o Topoisomerase Inhibitors: Derivatives synthesized via cross-coupling at C5 have shown
potency against Topl in cancer cell lines (e.g., MCF-7).
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» Anti-inflammatory Agents: 5-substituted thiazoles are scaffolds for COX-1 selective inhibitors.

[2]

» Kinase Inhibitors: The 2-methyl-5-arylthiazole motif mimics the ATP-binding hinge region in
various kinase inhibitors (e.g., Dasatinib analogs).

5-lodo-2-methylthiazole
(Electrophile)

Suzuki Coupling Sonogashira Coupling Heck Reaction
(Ar-B(OH)2, Pd(0)) (R-C=CH, Pd/Cu) (Alkene, Pd(0))
--> 5-Aryl-2-methylthiazole --> 5-Alkynyl-2-methylthiazole --> 5-Alkenyl-2-methylthiazole

Fig 3. Divergent Reactivity Landscape for Drug Discovery

Click to download full resolution via product page

Experimental Protocol: Synthesis of 5-lodo-2-
methylthiazole

Objective: To synthesize 5-iodo-2-methylthiazole from 2-methylthiazole via iodination with
NIS. Scale: 10 mmol scale.

Materials

o 2-Methylthiazole (1.0 equiv, 10 mmol, ~0.99 g)

N-lodosuccinimide (NIS) (1.1 equiv, 11 mmol, ~2.48 g)

Acetic Acid (glacial, 10 mL) or Acetonitrile/TFA mix

Dichloromethane (DCM) (for extraction)

Sodium Thiosulfate (

) (sat. ag. solution)
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Procedure

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-
methylthiazole (0.99 g) in glacial acetic acid (10 mL).

Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.48 g) portion-wise over 10
minutes to control the exotherm. Protect the flask from light (wrap in aluminum foil) as
iodinated compounds can be light-sensitive.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor progress by TLC (Hexane:Ethyl Acetate 4:1). The starting material should disappear,
and a less polar spot (product) should appear.

Quench: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated
solution until pH ~7-8.

Extraction: Extract the aqueous layer with DCM (

mL).

Wash: Combine the organic layers and wash with saturated

(30 mL) to remove any residual iodine (the organic layer should turn from purple/brown to
pale yellow/colorless). Wash with brine (30 mL).

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent:
0-10% EtOAc in Hexanes) to yield 5-iodo-2-methylthiazole as a pale yellow solid/oil.

Expected Yield: 75-85%. Characterization:

1H NMR (CDCI3, 400 MHz):
7.75 (s, 1H, C4-H), 2.68 (s, 3H, CH3).

MS (ESI):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. cyclicpharma.com [cyclicpharma.com]

e 2.researchgate.net [researchgate.net]

¢ 3. 5-lodo-2-methylthiazole (1 x 250 mg) | Reagentia [reagentia.eu]

o 4.1412902-50-1|5-lodo-2-methylthiazole|BLD Pharm [bldpharm.com]
¢ 5. pdf.benchchem.com [pdf.benchchem.com]

¢ To cite this document: BenchChem. [Technical Guide: 5-lodo-2-methylthiazole Molecular
Structure & Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3016683/docs#technical-guide-5-iodo-2-
methylthiazole-molecular-structure-utility]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3016683/docs?utm_src=pdf-body#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.cyclicpharma.com/en/product/1412902-50-1
https://www.reagentia.eu/p/1412902-50-1-5-iodo-2-methylthiazole-1-x-250-mg-r01bjqt/
https://www.bldpharm.com/products/1412902-50-1.html
https://pdf.benchchem.com/8/Characterization_and_validation_of_novel_compounds_synthesized_from_2_Bromo_5_iodothiazole.pdf
https://www.benchchem.com/product/b3016683/docs?utm_src=pdf-body#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.benchchem.com/product/b3016683?utm_src=pdf-custom-synthesis#bc-rfq
https://www.cyclicpharma.com/en/product/1412902-50-1
https://www.researchgate.net/publication/365710063_Discovery_of_5-Methylthiazole-Thiazolidinone_Conjugates_as_Potential_Anti-Inflammatory_Agents_Molecular_Target_Identification_and_In_Silico_Studies
https://www.reagentia.eu/p/1412902-50-1-5-iodo-2-methylthiazole-1-x-250-mg-r01bjqt/
https://www.bldpharm.com/products/1412902-50-1.html
https://pdf.benchchem.com/8/Characterization_and_validation_of_novel_compounds_synthesized_from_2_Bromo_5_iodothiazole.pdf
https://www.benchchem.com/product/b3016683/docs#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.benchchem.com/product/b3016683/docs#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.benchchem.com/product/b3016683/docs#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.benchchem.com/product/b3016683/docs#technical-guide-5-iodo-2-methylthiazole-molecular-structure-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3016683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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